(2E,6E)-3,7,11,15,19,23,27,31,35-Nonamethylhexatriaconta-2,6,34-triene-1,11,15,19,23,27,31-heptol

Description

Historical Context of Polyisoprenepolyol Discovery in Fungi

Polyprenols, a subclass of polyisoprenoid alcohols, have been studied for decades for their roles in glycosylation and membrane integrity. Early research in Saccharomyces cerevisiae identified their involvement in spore wall formation and protein glycosylation. However, the discovery of long-chain polyprenols with distinct pharmacological activities in edible fungi marked a pivotal shift. Hypsizygus marmoreus, a species cultivated for its culinary and medicinal value, became the focal point for isolating novel polyprenols with anticancer properties.

The identification of this compound in WGM extracts represents a recent advancement. This compound belongs to the polyprenol family, characterized by repetitive isoprene units and hydroxyl groups. Its structural complexity and functional specificity in inducing reactive oxygen species (ROS)-dependent cell death in hepatoma cells highlight its therapeutic relevance.

Taxonomic Origin in Hypsizygus marmoreus

Hypsizygus marmoreus, classified under the family Lyophyllaceae, is a saprotrophic mushroom native to East Asia. Its white strain, marketed as "white genius mushroom" (WGM), is cultivated in Taiwan for both culinary and medicinal purposes.

| Taxonomic Classification | Detail |

|---|---|

| Kingdom | Fungi |

| Phylum | Basidiomycota |

| Class | Agaricomycetes |

| Order | Agaricales |

| Family | Lyophyllaceae |

| Genus | Hypsizygus |

| Species | H. marmoreus |

| Common Name | White Genius Mushroom (WGM) |

This species has been traditionally consumed in Asian cuisine but has gained attention for its bioactive metabolites, including polyprenols and polyol derivatives. The isolation of the target compound from WGM extracts underscores the potential of edible fungi as reservoirs for novel therapeutics.

Nomenclature and Structural Classification

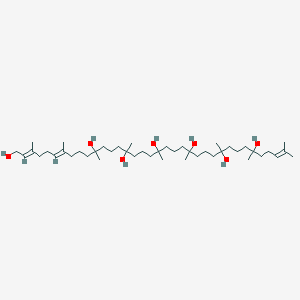

The compound’s systematic name reflects its structural features:

- Nonamethyl : Indicates nine methyl branches.

- Hexatriaconta : A 36-carbon backbone.

- 2,6,34-triene : Double bonds at positions 2, 6, and 34.

- 1,11,15,19,23,27,31-heptol : Seven hydroxyl groups at specified positions.

Its stereochemistry (2E,6E configuration) and methyl substitutions distinguish it from other polyprenols. Structurally, it aligns with the cis-prenyltransferase products in fungi, which generate long-chain polyisoprenoids for specialized cellular functions.

Properties

IUPAC Name |

(2E,6E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,34-triene-1,11,15,19,23,27,31-heptol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H86O7/c1-37(2)19-12-24-40(5,47)26-14-28-42(7,49)30-16-32-44(9,51)34-18-35-45(10,52)33-17-31-43(8,50)29-15-27-41(6,48)25-13-22-38(3)20-11-21-39(4)23-36-46/h19-20,23,46-52H,11-18,21-22,24-36H2,1-10H3/b38-20+,39-23+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPJJIWCMASJCHO-NXRGQNTBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(CCCC(C)(CCCC(C)(CCCC(C)(CCCC(C)(CCCC(C)(CCCC(=CCCC(=CCO)C)C)O)O)O)O)O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCCC(C)(CCCC(C)(CCCC(C)(CCCC(C)(CCCC(C)(CCCC(C)(CCC/C(=C/CC/C(=C/CO)/C)/C)O)O)O)O)O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H86O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801346948 | |

| Record name | (2E,6E)-3,7,11,15,19,23,27,31,35-Nonamethylhexatriaconta-2,6,34-triene-1,11,15,19,23,27,31-heptol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801346948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

739.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203061-33-0 | |

| Record name | (2E,6E)-3,7,11,15,19,23,27,31,35-Nonamethylhexatriaconta-2,6,34-triene-1,11,15,19,23,27,31-heptol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801346948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

The compound, also known as Farnesyl diphosphate (FPP) , primarily targets several proteins and enzymes in the body. These include Protein farnesyltransferase/geranylgeranyltransferase type-1 subunit alpha, Protein farnesyltransferase subunit beta, GTPase KRas, 2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase, Farnesyl pyrophosphate synthase, and Ditrans,polycis-undecaprenyl-diphosphate synthase. These targets play crucial roles in various biochemical pathways and cellular functions.

Mode of Action

Farnesol, the alcohol form of FPP, acts as a flexible hydrophobic molecular valve, restricting untimely Ca2+ passage through some types of canonical Ca2+ channels. This action involves covalently bound farnesyl- or geranyl-geranyl group attachment as well as GPCRs-G proteins, all containing a prenyl group.

Biochemical Pathways

FPP is a key intermediate in the biosynthesis of more complex sesquiterpenoids, higher terpenoids, and steroids. It serves as a precursor for several classes of essential metabolites including sterols, dolichols, carotenoids, and ubiquinones. FPP also serves as a substrate for protein farnesylation and geranylgeranylation.

Pharmacokinetics

It is known that fpp plays a pivotal role in the posttranslational processing of ras proteins.

Result of Action

The action of FPP leads to the formation of several essential metabolites, impacting various cellular functions. For example, farnesol acts as a quorum-sensing molecule to suppress filamentation in the fungus Candida albicans. Farnesyl derivatives are involved in the a-factor mating peptide of the dodecapeptide pheromone found in Saccharomyces cerevisiae.

Biological Activity

(2E,6E)-3,7,11,15,19,23,27,31,35-Nonamethylhexatriaconta-2,6,34-triene-1,11,15,19,23,27,31-heptol is a complex polyunsaturated compound belonging to the class of nonaprenols. This compound exhibits significant biological activities that have garnered attention in various fields of research including pharmacology and biochemistry.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 752.6166 g/mol. It is characterized by a long carbon chain with multiple methyl groups and hydroxyl functionalities that contribute to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C45H84O8 |

| Molecular Weight | 752.6166 g/mol |

| Structure Type | Polyunsaturated alcohol |

Antioxidant Activity

Research has indicated that polyunsaturated compounds like (2E,6E)-3,7,11,... exhibit antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cells. A study demonstrated that similar polyunsaturated alcohols significantly inhibited lipid peroxidation in vitro .

Anticancer Properties

The compound has shown promise in anticancer research. In vitro studies suggest that it can inhibit the proliferation of various cancer cell lines. For instance:

- MDA-MB-231 Breast Cancer Cells : Treatment with related compounds resulted in a marked decrease in cell viability and induced apoptosis .

- Prostate Cancer : Studies have shown that similar polyunsaturated compounds can block cell cycle progression and inhibit migration of prostate cancer cells .

Neuroprotective Effects

Preliminary studies indicate neuroprotective effects against neurodegenerative diseases. The compound may enhance neuronal survival under stress conditions by modulating signaling pathways associated with cell survival and apoptosis.

The biological activity of (2E,6E)-3,7,... is thought to be mediated through several mechanisms:

- Free Radical Scavenging : Its structure allows it to interact with free radicals effectively.

- Modulation of Signaling Pathways : It may influence pathways such as PI3K/Akt and MAPK which are critical for cell survival.

- Gene Expression Regulation : The compound might modulate the expression of genes involved in apoptosis and cell cycle regulation.

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of related compounds using DPPH radical scavenging assays. Results indicated a significant reduction in DPPH radical concentration upon treatment with these polyunsaturated alcohols.

Case Study 2: Cancer Cell Line Testing

In vitro tests on MDA-MB-231 breast cancer cells showed that treatment with (2E,6E)-3,... resulted in:

- Cell Viability Reduction : Approximately 70% reduction at higher concentrations.

- Apoptosis Induction : Increased markers of apoptosis were observed via flow cytometry analysis.

Scientific Research Applications

Pharmacological Applications

- Anticancer Properties : Recent studies have highlighted the potential of (2E,6E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,34-triene-1-heptol in cancer treatment. Extracts containing this compound have shown cytotoxic effects on cancer cell lines such as Hep3B (hepatocellular carcinoma). The half-maximal inhibitory concentration (IC50) was found to be around 175 μg/ml when treated with extracts containing this compound .

- Dietary Supplements : Given its presence in edible mushrooms like the white strain of Grifola frondosa (commonly known as maitake), it has been proposed for use as a dietary supplement. Its antioxidant properties may contribute to its role as a dietary chemopreventive agent .

- Neuroprotective Effects : There is emerging evidence suggesting that polyhydroxy isoprenoids can have neuroprotective effects. Studies indicate that such compounds may help mitigate oxidative stress in neuronal cells .

Nutritional Applications

- Functional Foods : The incorporation of (2E,6E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2-heptol into functional foods could enhance their health benefits. Its antioxidant properties can improve the nutritional profile of food products aimed at health-conscious consumers.

- Bioavailability Studies : Research into the bioavailability of this compound when consumed as part of whole foods has shown promising results. Its absorption and metabolism are being studied to understand how it can be effectively utilized in dietary formulations .

Case Study 1: Cytotoxicity in Hepatocellular Carcinoma

In a controlled experiment involving Hep3B cells treated with extracts from Grifola frondosa containing (2E,6E)-3,7,...-heptol:

- Objective : To assess the cytotoxic effects of the extracts.

- Method : Cells were treated with varying concentrations of mushroom extracts.

- Results : Significant increases in vacuole formation were observed at concentrations of 150 μg/ml and above. This suggests a potential mechanism for inducing apoptosis in cancer cells .

Case Study 2: Dietary Supplement Development

A study focused on developing dietary supplements incorporating (2E,...)-heptol:

Preparation Methods

Cultivation and Harvesting

White genius mushroom (WGM), a cultivated variant of Hypsizygus marmoreus, serves as the primary natural source of this compound. Cultivation involves a mycelium incubation period of approximately 120 days, followed by 26–30 days for fruiting body development. Harvesting occurs when stalks exceed 15 cm in length, yielding 270–350 g per cultivation bag. The fruiting bodies are typically harvested in Taiwan’s Changhua City, with botanical authentication performed by specialized agricultural institutions.

Extraction and Yield Optimization

The extraction process involves drying and homogenizing WGM fruiting bodies, followed by solvent extraction. Ethanol or methanol is commonly used to solubilize polar terpenoids. In a representative protocol:

- Drying : Fresh WGM is lyophilized to preserve thermolabile components.

- Homogenization : Dried material is ground into a fine powder.

- Solvent Extraction : Powder is refluxed with 70% ethanol (v/v) at 60°C for 6–8 hours.

- Filtration and Concentration : The extract is filtered, and the solvent is evaporated under reduced pressure.

- Yield : The dry extract yield is approximately 5.6% (w/w).

Chemical Characterization

Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) and molecular networking via GNPS (Global Natural Products Social Molecular Networking) are employed for structural elucidation. Key findings include:

- Molecular Formula : C₄₅H₈₆O₇ (confirmed via high-resolution MS).

- Key Fragments : MS/MS spectra show characteristic fragments at m/z 739.2 ([M+H]+) and 721.2 ([M+H−H₂O]+), consistent with successive dehydration events.

- Double Bond Geometry : The 2E,6E configuration is inferred from nuclear Overhauser effect (NOE) correlations in NMR studies.

Biosynthetic Pathways in Hypsizygus marmoreus

Terpenoid Backbone Assembly

The compound is a polyisoprenoid derived from the mevalonate (MVA) pathway:

- Isopentenyl Pyrophosphate (IPP) Synthesis : Acetyl-CoA is converted to IPP via HMG-CoA reductase.

- Chain Elongation : IPP units are sequentially added by prenyltransferases to form a C₄₅ backbone.

- Hydroxylation : Cytochrome P450 enzymes introduce hydroxyl groups at C-1, C-11, C-15, C-19, C-23, C-27, and C-31.

Double Bond Formation

The 2E and 6E configurations arise from isomerization catalyzed by terpene synthases. These enzymes likely mediate protonation-deprotonation mechanisms to stabilize the trans geometry.

Synthetic Challenges and Preliminary Approaches

Retrosynthetic Analysis

The compound’s structural complexity poses significant synthetic hurdles:

- Branched Carbon Skeleton : Requires iterative cross-coupling reactions.

- Stereochemical Control : Seven hydroxyl groups and two double bonds necessitate asymmetric synthesis.

- Protecting Group Strategy : Selective protection/deprotection of hydroxyls is critical.

Model Studies on Simplified Analogues

While no full synthesis has been reported, fragment synthesis insights include:

- Isoprenoid Chain Assembly : Use of Julia–Kocienski olefination to construct trans double bonds.

- Hydroxylation : Sharpless asymmetric dihydroxylation for introducing vicinal diols.

Analytical Data and Quality Control

Spectroscopic Data Summary

| Technique | Key Observations |

|---|---|

| ¹H NMR | δ 5.15–5.35 (m, 2H, H-2, H-6), δ 1.20–1.45 (m, 45H, methyl branches) |

| ¹³C NMR | δ 135.2 (C-2), δ 132.8 (C-6), δ 70.1–73.4 (hydroxyl-bearing carbons) |

| IR | 3400 cm⁻¹ (O−H stretch), 1660 cm⁻¹ (C=C stretch) |

Q & A

Q. How can researchers identify and quantify this compound in biological extracts?

- Methodological Answer : Use Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) for separation and quantification. Molecular networking via the GNPS platform (http://gnps.ucsd.edu ) can aid in structural confirmation by comparing fragmentation patterns with existing databases. Retention time alignment (e.g., ~8.9–9.0 min) and isotopic distribution analysis are critical for specificity .

Q. What are the known biological targets of this compound?

- Methodological Answer : Prioritize receptor-binding assays targeting neurokinin receptors (NK-1R and NK-2R), as the compound is a reported inhibitor . Use competitive radioligand displacement assays with labeled substance P (for NK-1R) or neurokinin A (for NK-2R) to measure IC50 values. Validate with cell lines overexpressing NK-1R (e.g., Hep3B hepatoma cells) to assess functional antagonism via proliferation assays .

Advanced Research Questions

Q. How can researchers elucidate the compound’s mechanism of action in modulating cancer-related signaling pathways?

- Methodological Answer : Employ transcriptomic profiling (RNA-seq) and phosphoproteomics to map changes in PI3K/Akt/mTOR and MAPK pathways. For example, treat Hep3B cells with the compound and perform time-course Western blotting for phosphorylated Akt (Ser473), mTOR (Ser2448), and ERK1/2 (Thr202/Tyr204). Combine with siRNA knockdown of NK-1R to establish causality in pathway regulation .

Q. How to resolve contradictions in reported bioactivity data across different cancer models?

- Methodological Answer : Conduct multi-omics integration (transcriptomics, metabolomics) to identify context-dependent mechanisms. For instance, compare liver cancer (Hep3B) versus other models (e.g., colorectal or pancreatic) using standardized dosing protocols. Apply hierarchical statistical modeling to account for tissue-specific variability in receptor density or metabolic clearance .

Q. What strategies ensure reproducible synthesis and characterization of this structurally complex compound?

- Methodological Answer : Follow IUPAC guidelines for stereochemical naming and characterization. Use nuclear magnetic resonance (NMR) to confirm double-bond geometry (2E,6E) and hydroxyl positions. High-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystalline) are essential for purity validation. Document synthetic steps (e.g., polyene chain elongation, regioselective methylation) with reaction optimization tables .

Q. How can researchers validate the compound’s role in apoptosis induction while minimizing off-target effects?

- Methodological Answer : Use CRISPR-Cas9 to generate NK-1R knockout cell lines and compare apoptotic markers (e.g., caspase-3 cleavage, Annexin V staining) between wild-type and knockout models. Include negative controls (e.g., lysoPC, a co-identified compound in WGM extracts) to isolate specificity. Dose-response curves with 95% confidence intervals for EC50 calculations are critical .

Theoretical and Methodological Framework Questions

Q. How to integrate this compound’s activity into existing cancer biology frameworks?

- Methodological Answer : Align with the "neurokinin receptor oncogenic signaling" hypothesis by designing studies that test its effects on metastasis-related phenotypes (invasion, epithelial-mesenchymal transition). Use transwell migration assays and correlate results with NK-1R expression levels across cancer subtypes. Reference theoretical models from Muñoz et al. (2014) on NK-1R overexpression in malignancies .

Q. What advanced computational tools can predict interactions between this compound and non-canonical targets?

- Methodological Answer : Apply molecular docking simulations (AutoDock Vina, Schrödinger Suite) to screen against kinases or GPCRs beyond NK-1R. Use molecular dynamics (MD) simulations (NAMD/GROMACS) to assess binding stability. Validate predictions with surface plasmon resonance (SPR) for kinetic binding analysis (kon/koff) .

Data Validation and Reproducibility

Q. What statistical approaches ensure robust validation of dose-dependent effects?

- Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to calculate IC50/EC50 values. Report effect sizes (Cohen’s d for cell viability assays) and 95% confidence intervals. For multi-experiment studies, apply mixed-effects models to account for batch variability. Pre-register protocols on platforms like Zenodo to enhance reproducibility .

Q. How to address challenges in synthesizing this compound’s stereoisomers for structure-activity studies?

- Methodological Answer : Employ asymmetric catalysis (e.g., Sharpless epoxidation) for enantioselective synthesis. Use chiral HPLC to separate isomers and assign configurations via circular dichroism (CD). Compare bioactivity of individual isomers in NK-1R binding assays to establish stereochemical requirements .

Future Directions

Q. How can AI-driven platforms optimize experimental workflows for studying this compound?

- Methodological Answer : Implement AI tools (e.g., COMSOL Multiphysics integration) for predictive modeling of pharmacokinetic parameters. Use autonomous robotics for high-throughput screening of derivative libraries. Machine learning algorithms (e.g., random forests) can prioritize synthesis pathways based on yield and complexity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.